Superior Antiproliferative Potency in HepG2 Hepatocellular Carcinoma Cells vs. Closest N-Acylhydrazone Analogs
LASSBio-2052 exhibits greater antiproliferative potency in HepG2 cells compared to the closely related N-acylhydrazone derivatives LASSBio-2027 and LASSBio-2029. While the study reports that all three compounds reduced viability, LASSBio-2052 was the most effective, with an IC50 of approximately 20 µM [1]. Exact IC50 values for LASSBio-2027 and LASSBio-2029 are not numerically specified in the primary source, but the dose-response curves and author analysis confirm that LASSBio-2052 emerged as the most potent prototype based on IC50 values [1].
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | Approximately 20 µM (HepG2) |
| Comparator Or Baseline | LASSBio-2027 and LASSBio-2029 (values not numerically specified, but LASSBio-2052 identified as most potent) |
| Quantified Difference | LASSBio-2052 is the most potent of the three NAH derivatives tested; exact fold-difference cannot be calculated from available data. |
| Conditions | HepG2 cells, 48 h treatment, SRB assay, concentration range 0–200 µM |
Why This Matters
Procuring LASSBio-2052 ensures access to the most potent N-acylhydrazone derivative within this specific chemical series for HepG2-based HCC studies, avoiding the lower efficacy observed with LASSBio-2027 or LASSBio-2029.
- [1] Andrade AAR, et al. Antiproliferative Activity of N-Acylhydrazone Derivative on Hepatocellular Carcinoma Cells Involves Transcriptional Regulation of Genes Required for G2/M Transition. Biomedicines. 2024;12(4):892. View Source
